![molecular formula C10H8ClNO2 B12869734 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted to produce the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying the mechanisms of action of benzoxazole derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets in biological systems. For instance, benzoxazole derivatives are known to inhibit enzymes or receptors involved in bacterial and fungal growth, leading to their antimicrobial effects. In cancer research, these compounds may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(2-(Chloromethyl)benzo[d]oxazol-7-yl)ethanone: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the chloromethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-[7-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LZRSMUMVPLBUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
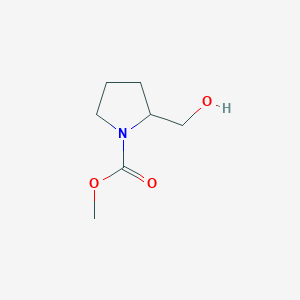

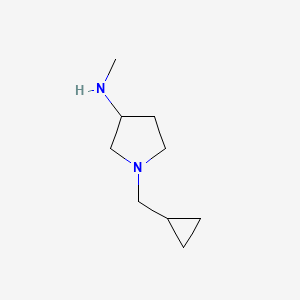
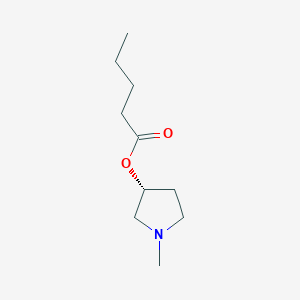
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
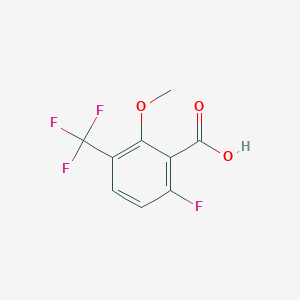

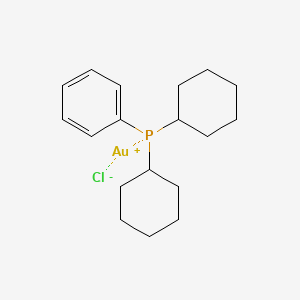

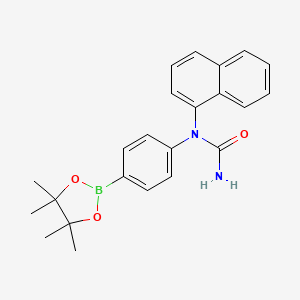
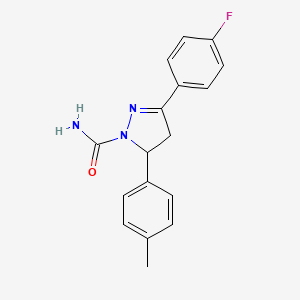
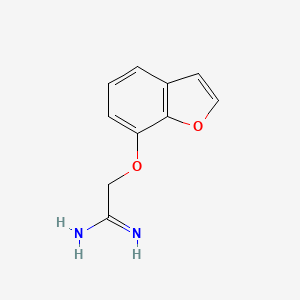
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
